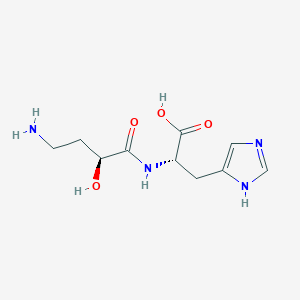
Carnostatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAN9812, also known as carnostatine, is a potent and selective inhibitor of carnosinase 1 (CN1). This compound has shown significant potential in scientific research, particularly in the treatment of diabetic nephropathy. Carnosinase 1 is an enzyme that degrades carnosine, a dipeptide with various physiological benefits. By inhibiting carnosinase 1, SAN9812 helps to increase carnosine levels in the body, which can be beneficial for various health conditions .
Preparation Methods
The synthesis of SAN9812 involves screening a protease-directed small-molecule library for inhibitors of human recombinant carnosinase 1. The compound was identified as a potent and highly selective inhibitor with a Ki of 11 nM. The synthetic route and reaction conditions for SAN9812 are not explicitly detailed in the available literature .
Chemical Reactions Analysis
SAN9812 primarily functions as an inhibitor of carnosinase 1. It undergoes interactions with the enzyme, leading to a reduction in carnosinase activity. The compound has been shown to inhibit carnosinase 1 activity in human serum and serum of transgenic mice overexpressing human carnosinase 1. The major product formed from these reactions is the increased level of carnosine in the plasma and kidney .
Scientific Research Applications
SAN9812 has several scientific research applications, particularly in the field of medicine. It has been studied for its potential use in treating diabetic nephropathy, a common complication of diabetes that can lead to end-stage renal disease. By inhibiting carnosinase 1, SAN9812 helps to increase carnosine levels, which can protect against glycoxidative stress and improve renal function. Additionally, SAN9812 has been used in research to understand the role of carnosinase 1 in various physiological processes and diseases .
Mechanism of Action
SAN9812 exerts its effects by selectively inhibiting carnosinase 1. The inhibition of this enzyme leads to an increase in carnosine levels in the body. Carnosine is known for its antioxidant properties and its ability to protect tissues from glycoxidative damage. By increasing carnosine levels, SAN9812 helps to mitigate the effects of oxidative stress and improve overall cellular health. The molecular target of SAN9812 is carnosinase 1, and the pathway involved includes the inhibition of carnosinase activity and the subsequent increase in carnosine levels .
Comparison with Similar Compounds
SAN9812 is unique in its high selectivity and potency as a carnosinase 1 inhibitor. Other similar compounds include various carnosine analogs and inhibitors of other proteases. SAN9812 stands out due to its specific action on carnosinase 1 and its potential therapeutic applications in diabetic nephropathy. The compound’s Ki value of 11 nM for human recombinant carnosinase 1 highlights its effectiveness compared to other inhibitors .
Properties
Molecular Formula |
C10H16N4O4 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O4/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18)/t7-,8-/m0/s1 |
InChI Key |
GQHVUCIIWBBKOY-YUMQZZPRSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCN)O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SAN-9812; SAN 9812; SAN9812; Carnostatine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B1192521.png)
![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B1192532.png)
![1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)
